molecular formula C6H13NO7 B083393 1-Deoxy-1-nitro-D-glucitol CAS No. 14199-88-3

1-Deoxy-1-nitro-D-glucitol

Cat. No.: B083393
CAS No.: 14199-88-3
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxy-1-nitro-D-glucitol is a chemical compound with the molecular formula C₆H₁₃NO₇ and a molecular weight of 211.17 g/mol It is a derivative of D-glucitol (sorbitol) where a nitro group replaces one of the hydroxyl groups

Preparation Methods

1-Deoxy-1-nitro-D-glucitol can be synthesized through several methods. One common synthetic route involves the reaction of D-arabinose with nitromethane in the presence of a base such as sodium methoxide . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Deoxy-1-nitro-D-glucitol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro-aldehydes or nitro-ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield amino derivatives using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Deoxy-1-nitro-D-glucitol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: This compound can be used in studies related to carbohydrate metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Deoxy-1-nitro-D-glucitol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The nitro group can participate in redox reactions, altering the activity of these enzymes and affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Deoxy-1-nitro-D-glucitol can be compared with other similar compounds, such as:

    1-Deoxy-D-glucitol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitro-1-deoxy-D-mannitol: Similar structure but different stereochemistry, leading to different biological activities and chemical properties.

Properties

IUPAC Name

(2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161910
Record name 1-Deoxy-1-nitro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-88-3
Record name 1-Deoxy-1-nitro-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14199-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-nitro-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-nitro-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Deoxy-1-nitro-D-glucitol
Reactant of Route 2
Reactant of Route 2
1-Deoxy-1-nitro-D-glucitol
Reactant of Route 3
1-Deoxy-1-nitro-D-glucitol
Reactant of Route 4
1-Deoxy-1-nitro-D-glucitol
Reactant of Route 5
1-Deoxy-1-nitro-D-glucitol
Reactant of Route 6
1-Deoxy-1-nitro-D-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.